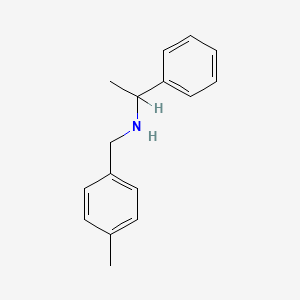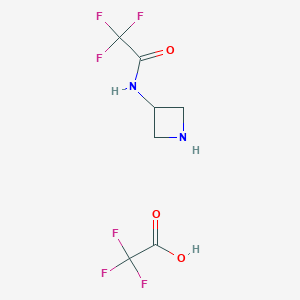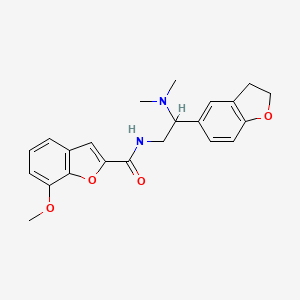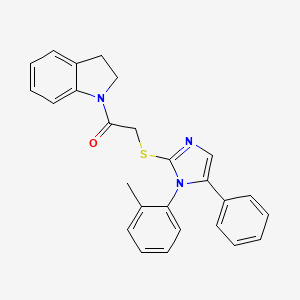
(4-Methylbenzyl)(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Biogenic Amines
Biogenic amines, including compounds related to “(4-Methylbenzyl)(1-phenylethyl)amine”, are analyzed due to their significance in food safety and pharmacology. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for their quantification in foods, emphasizing the importance of detecting these amines as indicators of food quality and safety (Önal, 2007).
Role in Curing Parameters and Toxicity of Acrylic Bone Cements
The study of tertiary aromatic amines, including those structurally similar to “this compound”, highlights their accelerating effects on the curing of acrylic resins used in medical applications such as bone cements. This research not only covers the kinetics and mechanisms of the curing process but also examines the potential toxicity and safety concerns associated with these compounds (Vázquez, Levenfeld, & Román, 1998).
Biodegradation by Microbial Species
Research into the biodegradation of biogenic amines by species of Pseudomonas provides insights into the metabolic pathways that break down these compounds. This area of study not only advances our understanding of microbial metabolism but also suggests potential biotechnological applications for the removal of harmful amines from the environment (Luengo & Olivera, 2020).
Environmental Impacts and Photoprotection
The environmental impact of organic UV filters, which may include compounds structurally related to “this compound”, has been scrutinized in terms of their presence in water sources and potential harm to aquatic ecosystems. Studies explore the stability and persistence of these compounds and their metabolites, underlining the importance of assessing and mitigating their environmental footprint (Schneider & Lim, 2019).
Advanced Oxidation Processes for Environmental Remediation
The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) is a critical area of research for environmental remediation. These studies offer valuable insights into the mechanisms and efficiencies of AOPs in breaking down recalcitrant compounds, contributing to the development of more effective water treatment technologies (Bhat & Gogate, 2021).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16/h3-11,14,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQILIFIYSJMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine](/img/structure/B2748006.png)
![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)



![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)




![3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2748028.png)
